molecular formula C14H10N2O3 B3133597 2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid CAS No. 394655-18-6

2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid

Cat. No.: B3133597
CAS No.: 394655-18-6
M. Wt: 254.24 g/mol
InChI Key: LZWKPXSTSOCCET-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid (CAS: 394655-18-6) is a heterocyclic compound featuring a benzodiazepine core fused with a furan moiety and a carboxylic acid functional group at position 2. Benzodiazepines are known for their seven-membered ring structure containing two nitrogen atoms, which often confer pharmacological activity.

Properties

IUPAC Name

2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-14(18)12-8-11(13-6-3-7-19-13)15-9-4-1-2-5-10(9)16-12/h1-8,15H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWKPXSTSOCCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=CC(=N2)C(=O)O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001213579
Record name 4-(2-Furanyl)-1H-1,5-benzodiazepine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394655-18-6
Record name 4-(2-Furanyl)-1H-1,5-benzodiazepine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid typically involves the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a furan boronic acid or ester reacts with a halogenated benzodiazepine derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzodiazepine core can be reduced to form dihydrobenzodiazepine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzodiazepine derivatives.

    Substitution: Halogenated or nitrated benzodiazepine derivatives.

Scientific Research Applications

2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anxiolytic, anticonvulsant, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to anxiolytic and anticonvulsant effects.

    Pathways Involved: The compound may modulate neurotransmitter release and inhibit inflammatory pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name CAS Number Core Structure Substituents/Functional Groups Key Differences
2-(Furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid 394655-18-6 1,5-Benzodiazepine Furan-2-yl, carboxylic acid at C4 Unique benzodiazepine core with furan
5-Pyridin-2-yl-4H-pyrazole-3-carboxylic acid 904813-17-8 Pyrazole Pyridin-2-yl, carboxylic acid at C3 Pyrazole core vs. benzodiazepine
5-Thien-2-yl-4H-pyrazole-3-carboxylic acid 904813-23-6 Pyrazole Thiophen-2-yl, carboxylic acid at C3 Thiophene substituent vs. furan
5-Methoxybenzofuran-2-carboxylic acid 10242-08-7 Benzofuran Methoxy at C5, carboxylic acid at C2 Benzofuran core vs. benzodiazepine
3-Methylfuran-2-carboxylic acid 4412-96-8 Furan Methyl at C3, carboxylic acid at C2 Simpler furan derivative, no fused rings

Key Observations :

  • Core Heterocycle: The benzodiazepine core distinguishes 394655-18-6 from pyrazole (904813-17-8, 904813-23-6) or benzofuran (10242-08-7) derivatives.
  • Substituent Effects : The furan-2-yl group in 394655-18-6 contrasts with pyridine (904813-17-8) or thiophene (904813-23-6) substituents. Furan’s oxygen atom may alter electronic properties compared to sulfur in thiophene or nitrogen in pyridine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid
Reactant of Route 2
2-(furan-2-yl)-1H-1,5-benzodiazepine-4-carboxylic acid

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